3-ベンジルオキシフェニルボロン酸

概要

説明

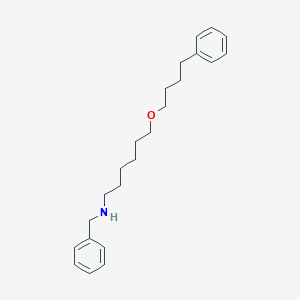

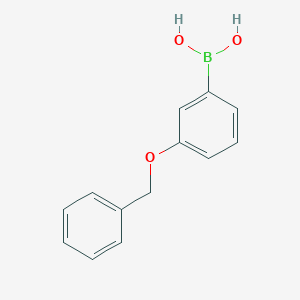

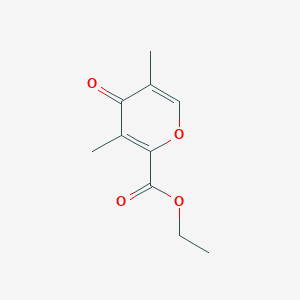

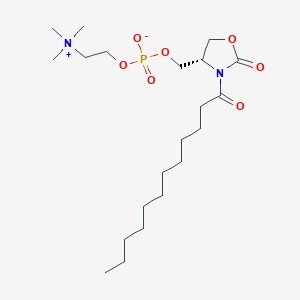

3-Benzyloxybenzeneboronic Acid, also known as 3-Phenylmethyloxyphenylboronic acid, is a chemical compound with the empirical formula C13H13BO3 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3-Benzyloxybenzeneboronic Acid consists of a benzene ring attached to a boronic acid group via a benzyloxy group . The compound has a molecular weight of 228.05 .Chemical Reactions Analysis

Boronic acids, including 3-Benzyloxybenzeneboronic Acid, play a significant role in synthetic chemistry. They are involved in various transformations, including Suzuki-Miyaura couplings, Petasis reactions, and Chan-Lam couplings .Physical And Chemical Properties Analysis

3-Benzyloxybenzeneboronic Acid is a white crystalline powder with a melting point of 125-130 °C . It has a density of 1.20±0.1 g/cm3 .科学的研究の応用

有機合成:鈴木・宮浦カップリング

3-ベンジルオキシフェニルボロン酸: は、有機合成、特に鈴木・宮浦クロスカップリング反応において広く用いられています 。この反応は、さまざまな有機化合物を合成する上で不可欠なステップである炭素-炭素結合を形成するために重要です。ボロン酸は求核剤として作用し、パラジウム触媒の存在下で求電子性ハロゲン化物とカップリングします。この方法は、複雑な分子を精密かつ効率的に生成する能力により高く評価されています。

創薬:求電子性フッ素化試薬

創薬の分野では、3-ベンジルオキシフェニルボロン酸は、パラジウムベースのフッ素化試薬を調製するための反応剤として役立ちます 。これらの試薬は、ポジトロン断層撮影(PET)イメージング剤に不可欠であり、代謝プロセスを非侵襲的に観察する方法を提供します。これは、病気の診断とモニタリングに不可欠です。

材料科学:イソインドリンの合成

この化合物は、パラジウム触媒によるカスケード反応を介した置換イソインドリンの合成において重要な役割を果たします 。イソインドリンは、潜在的な電子特性、光学特性、機械特性を持つ新規材料の製造における材料科学において重要です。

分析化学:ルテニウム触媒による水素化

3-ベンジルオキシフェニルボロン酸: は、分析化学でルテニウム触媒による水素化反応に使用されます 。このプロセスは、さまざまな物質の微量を分析および定量化する上で重要であり、環境モニタリングや製薬業界の品質管理に適用できます。

Safety and Hazards

将来の方向性

The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving 3-Benzyloxybenzeneboronic Acid and other boronic acids.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the function of the target, potentially altering cellular processes.

Biochemical Pathways

It is known that boronic acids are often used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry and can lead to the formation of various complex organic compounds .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound would depend on various factors, including its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body .

Result of Action

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the function of various biological targets, potentially affecting cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of boronic acids .

特性

IUPAC Name |

(3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJNYNBSPQMJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370204 | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-54-1 | |

| Record name | 3-Benzyloxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156682-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that 3-Benzyloxyphenylboronic acid shows significant interaction with specific amino acids in insulin. Could you elaborate on which amino acids are involved and the nature of this interaction?

A1: The research highlights that 3-Benzyloxyphenylboronic acid exhibits significant interaction with Glu21 and His5 residues of the insulin molecule []. While the specific nature of the interaction isn't explicitly detailed in the abstract, boronic acids are known for their ability to reversibly bind with diols, such as those found in the side chains of certain amino acids. This suggests that 3-Benzyloxyphenylboronic acid likely forms a complex with these specific residues, potentially influencing insulin's structure or activity. Further investigation would be needed to elucidate the exact binding mechanism and its implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)